

An In-depth Technical Guide to Ethyl 5-methoxy-3-oxopentanoate

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Compound of Interest

Compound Name: Ethyl 5-methoxy-3-oxopentanoate

Cat. No.: B025850

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 104629-86-9 Molecular Formula: $C_8H_{14}O_4$ Synonyms: 5-Methoxy-3-oxopentanoic acid ethyl ester

This technical guide provides a comprehensive overview of **Ethyl 5-methoxy-3-oxopentanoate**, a versatile β -keto ester of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, outlines a detailed protocol for its synthesis and purification, and discusses its potential applications as a key intermediate in the development of active pharmaceutical ingredients (APIs).

Physicochemical and Safety Data

Ethyl 5-methoxy-3-oxopentanoate is a liquid at room temperature.^[1] Its key properties are summarized below, providing essential data for laboratory handling, reaction planning, and analytical characterization.

Property	Value	Reference(s)
Molecular Weight	174.19 g/mol	[2][3]
Exact Mass	174.08920892 Da	[2]
Density	1.04 g/cm ³	[4]
Boiling Point	230.87 °C at 760 mmHg	[4]
Flash Point	93.38 °C	[4]
Refractive Index	1.423	[4]
LogP	0.54520	[No Source]
Vapor Pressure	0.064 mmHg at 25°C	[4]

Safety Information

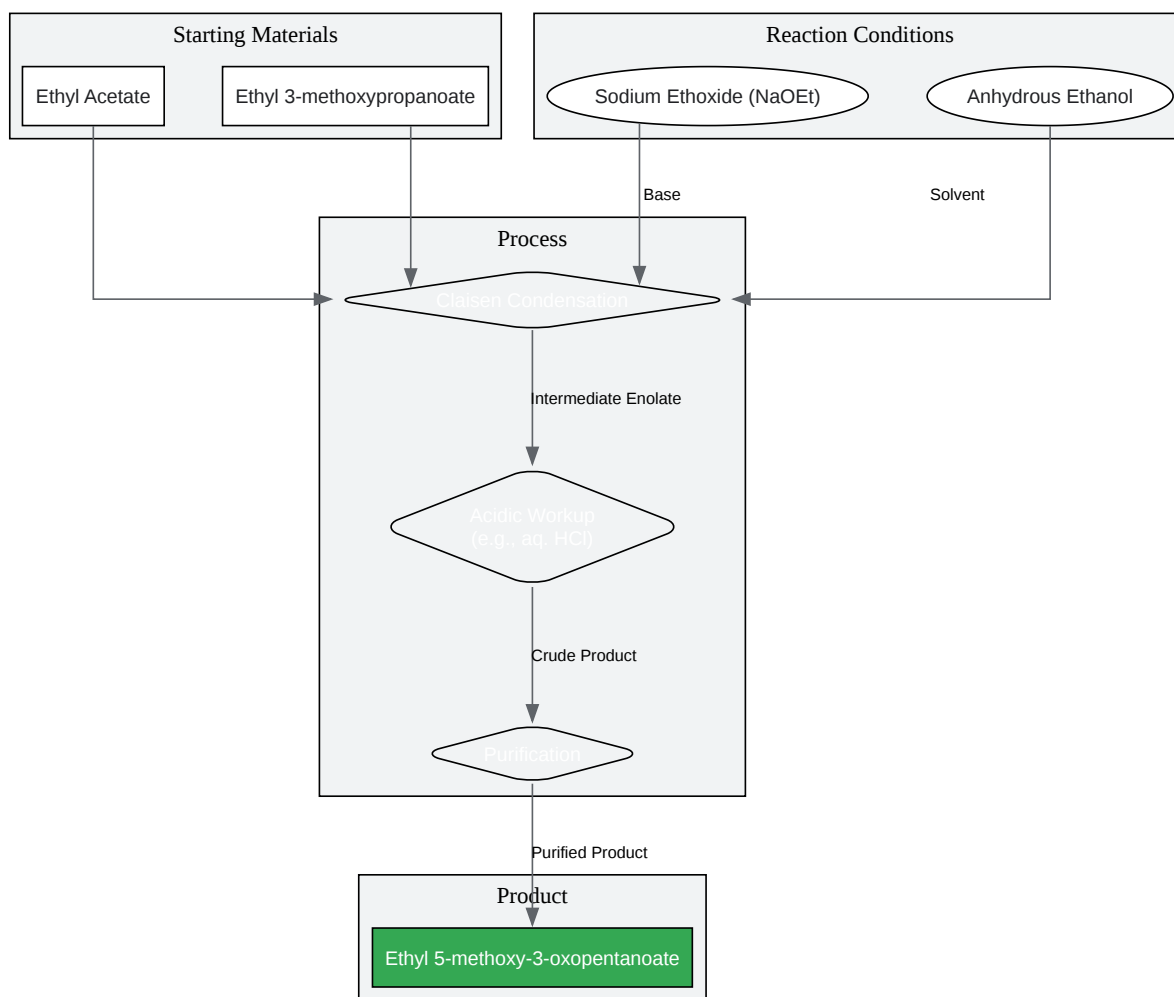
This compound is classified with the following GHS hazard statements[2]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[2]

Synthesis and Purification

The synthesis of **Ethyl 5-methoxy-3-oxopentanoate** can be effectively achieved via a crossed Claisen condensation reaction.[1][3][5][6] This method is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is particularly well-suited for producing β -keto esters.[5][6] The proposed synthetic pathway involves the base-promoted condensation of ethyl acetate and ethyl 3-methoxypropanoate.



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Caption: Synthetic workflow for **Ethyl 5-methoxy-3-oxopentanoate**.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of **Ethyl 5-methoxy-3-oxopentanoate**.

Materials and Reagents:

- Ethyl acetate
- Ethyl 3-methoxypropanoate
- Sodium ethoxide (NaOEt)
- Anhydrous Ethanol
- Hydrochloric acid (1 M aqueous solution)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

- **Reaction Setup:** Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** To the flask, add anhydrous ethanol followed by the portion-wise addition of sodium ethoxide.
- **Reactant Addition:** A mixture of ethyl acetate (1.0 eq) and ethyl 3-methoxypropanoate (1.2 eq) is added dropwise to the stirred base solution at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After cooling to room temperature, the reaction mixture is carefully poured into a beaker containing ice and acidified to a pH of ~4-5 with 1 M HCl.
- **Extraction:** The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification

The crude product often requires purification to remove unreacted starting materials and side products. Flash column chromatography is a standard and effective method.

Materials and Equipment:

- Silica gel for flash chromatography
- Eluent system (e.g., a gradient of ethyl acetate in hexanes)
- Glass column, flasks, and other standard chromatography equipment

Procedure:

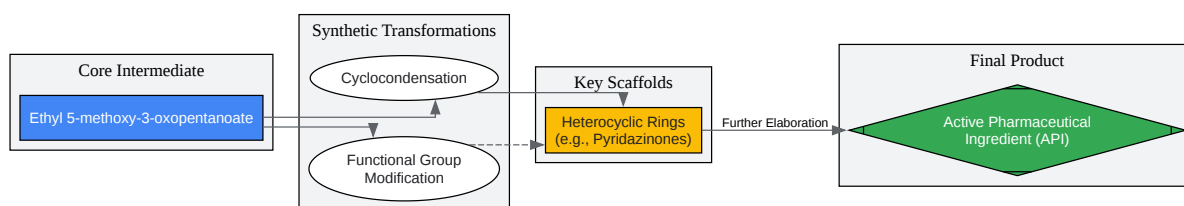
- **Column Packing:** Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
- **Sample Loading:** Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
- **Elution:** Elute the column with a gradient of increasing polarity (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20%). Collect fractions and monitor by TLC.
- **Isolation:** Combine the fractions containing the pure product, as identified by TLC.
- **Solvent Removal:** Remove the solvent from the combined pure fractions under reduced pressure to yield the purified **Ethyl 5-methoxy-3-oxopentanoate**. The final product should

be characterized by NMR and mass spectrometry to confirm its identity and purity.

Applications in Drug Development

β -Keto esters, such as **Ethyl 5-methoxy-3-oxopentanoate**, are highly valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7][8] Their bifunctional nature, containing both a ketone and an ester group, allows for a wide range of chemical transformations, making them ideal building blocks for constructing more complex molecular architectures.[4][9]

While specific research detailing the direct biological activity of **Ethyl 5-methoxy-3-oxopentanoate** is not widely available in the public domain, its utility lies in its role as a precursor. The dual electrophilic and nucleophilic character of β -keto esters makes them key synthons for creating heterocyclic compounds, which are prevalent scaffolds in many approved drugs.[10] For instance, structural analogs are used in the synthesis of pyridazinone derivatives, which are crucial intermediates for certain high-value APIs.



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Caption: Role as a versatile building block in API synthesis.

The potential for this molecule in drug discovery is significant. It can be used to generate libraries of diverse compounds for screening against various biological targets. The methoxy group and the ethyl ester can be modified or cleaved, and the keto-carbonyl and adjacent methylene group provide reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, leading to novel chemical entities with potential therapeutic value. Further research and

molecular docking studies could elucidate specific biological targets and help design novel therapeutics based on this versatile scaffold.

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